4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine
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Overview
Description
4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety linked to a phenylamine group through an ether linkage. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: A biphenyl derivative with hydroxyl groups instead of an amine group.
4-([1,1’-Biphenyl]-2-yloxy)-2-nitrophenol: A similar compound with a nitro group instead of an amine group.
Uniqueness
4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine is unique due to its specific combination of a biphenyl moiety with an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be as effective.
Properties
IUPAC Name |
2-methyl-4-(2-phenylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-16(11-12-18(14)20)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMSBFKZAWFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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